7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one is a chemical compound that belongs to the class of benzo[b][1,4]oxazines, which are heterocyclic compounds containing a benzene ring fused to a 1,4-oxazine ring. These compounds are of interest due to their pharmacological properties and their utility as synthetic intermediates in organic chemistry.
Synthesis Analysis
The synthesis of benzo[b][1,4]oxazines has been explored in various studies. For instance, a one-pot synthesis of benzo[b][1,4]oxazines was achieved using an ionic liquid, 1-butyl-3-methylimidazolium bromide ([bmim]Br), which acted as a solvent and facilitated the reaction without the need for an added catalyst, leading to good yields under mild conditions . Another approach involved the dibrominative spirocyclization of 2-butynolyl anilides using catalytic aqueous hydrochloric acid and N-bromosuccinimide to generate electrophilic bromine monochloride, which induced the formation of gem-dibromospirocyclic benzo[d][1,3]oxazines . These methods highlight the versatility and adaptability of synthetic routes to access various benzo[b][1,4]oxazine derivatives.
Molecular Structure Analysis
The molecular structure of benzo[b][1,4]oxazine derivatives has been elucidated using various spectroscopic techniques. For example, the crystal structure of a related compound, 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one, was determined by X-ray crystallography, revealing extensive intermolecular hydrogen bonding and a monoclinic space group . Although not the exact compound , this study provides insight into the structural characteristics that may be present in 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one.
Chemical Reactions Analysis
Benzo[b][1,4]oxazines can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the gem-dibromospirocyclic benzo[d][1,3]oxazines synthesized in one study could be debrominated to yield 2-aryl-3-bromofurans, which were suitable substrates for intramolecular Ullmann C-N bond coupling . Additionally, benzoxazinotropones, which are closely related to benzo[b][1,4]oxazines, were shown to react with diazomethane and acetic anhydride to form methoxy- and acetoxybenzo[b]cyclohept[e][1,4]oxazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b][1,4]oxazine derivatives are influenced by their molecular structure. For example, the presence of substituents such as bromine atoms can affect the compound's reactivity and physical characteristics. The synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors demonstrated the importance of structural features on biological activity, with the inhibitory ability on platelet aggregation being influenced by the specific substituents on the benzo[b][1,4]oxazine core . The nitro-substituted derivatives of benzo[b][1,4]oxazine were prepared and characterized by various spectroscopic methods, confirming their structures and hinting at their potential reactivity .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Green Chemistry .
Summary of the Application
A truly bio-based benzoxazine was synthesized from three natural reactants under environmentally friendly conditions . This is significant as most bio-based benzoxazine research has focused almost exclusively on different phenolic and amine compounds, while the aldehyde portion of the oxazine ring remains the same .
Methods of Application or Experimental Procedures
The bio-originated compounds sesamol, furfurylamine, and benzaldehyde were used to synthesize a truly bio-based benzoxazine by a solventless method . The structure of the resulting monomer was characterized by Fourier transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and 1D and 2D 1H and 13C nuclear magnetic resonance spectroscopy .
Results or Outcomes
The polymerization behavior of the benzoxazine monomer was studied by differential scanning calorimetry (DSC), and the thermal stability of the polybenzoxazine was evaluated by thermogravimetric analysis (TGA) . The corresponding polymer has a high thermal stability with 5% and 10% weight loss temperatures of 317 and 332 °C, respectively, a char yield of 46%, and a heat release capacity of 201 J g−1 k−1 .
Synthesis of 3-Aryl-2H-benzo[b][1,4]oxazin-2-ones
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
A convenient and efficient method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids was reported .
Methods of Application or Experimental Procedures
The transformation was demonstrated by compatibility with a wide range of functional groups . The synthetic utility of this method was confirmed by the synthesis of the natural product cephalandole A .
Results or Outcomes
The present synthetic route to 3-aryl-2H-benzo[b][1,4]oxazin-2-ones could be readily scaled up to gram quantity without difficulty .
properties
IUPAC Name |
7-bromo-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXUQDMKVBOVCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558741 | |
Record name | 7-Bromo-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one | |
CAS RN |
321436-06-0 | |
Record name | 7-Bromo-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.